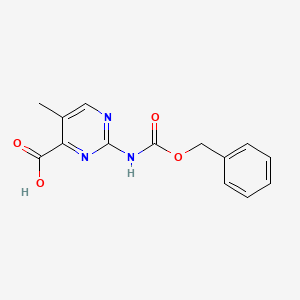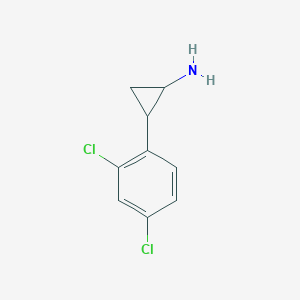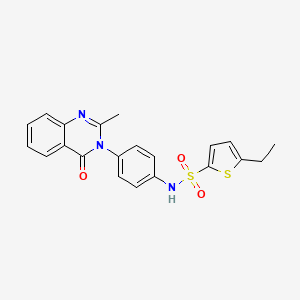![molecular formula C10H10N4OS B2665914 2-cyano-N-[(phenylcarbamothioyl)amino]acetamide CAS No. 25373-00-6](/img/structure/B2665914.png)
2-cyano-N-[(phenylcarbamothioyl)amino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The name “1-(Cyanoacetyl)-4-phenylthiosemicarbazide” suggests that this compound is a thiosemicarbazide derivative. Thiosemicarbazides are a class of organic compounds characterized by a functional group consisting of a thioamide (R-C(=S)-NH2) and a hydrazine (-NH-NH2). They are known for their reactivity and are often used as precursors in the synthesis of various heterocyclic compounds .
Chemical Reactions Analysis
Thiosemicarbazides are known for their reactivity and are often used as precursors in the synthesis of various heterocyclic compounds . They can undergo a variety of reactions, including cyclocondensation, to form different heterocyclic structures .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
1-(Cyanoacetyl)-4-phenylthiosemicarbazide plays a crucial role in the synthesis of various heterocyclic compounds. For instance, it reacts with phenyl isothiocyanate, leading to the formation of 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-thiadiazine-5-ones. These compounds are significant due to their diverse biological activities (Mekheimer & Shaker, 1999). Additionally, the compound has been used in synthesizing pyrazole, triazole, thiazole, pyridine, and chromene derivatives, all of which exhibit antimicrobial and antifungal properties (Thabet, Helal, Salem, & Farrag, 2011).
Structural Studies and Anticancer Potential
The structural characteristics of 1-(Cyanoacetyl)-4-phenylthiosemicarbazide derivatives have been studied extensively, with a focus on their potential anticancer activity. Quantum chemical calculations and experimental spectroscopic techniques have been employed to understand the structural nuances of these compounds, which can inform their biological activity (Pitucha et al., 2016).
Antimicrobial and Antifungal Activities
Various derivatives of 1-(Cyanoacetyl)-4-phenylthiosemicarbazide have been synthesized and shown to possess antimicrobial and antifungal activities. These compounds have been evaluated for their effectiveness against a range of microbial and fungal pathogens, showcasing their potential in the development of new antimicrobial agents (Mohareb, Ho, & Mohamed, 2007).
Formation of Metal Complexes
Research has also explored the formation of metal complexes with 1-(Cyanoacetyl)-4-phenylthiosemicarbazide derivatives. These studies involve characterizing the complexes using various analytical techniques, which can lead to insights into their potential applications in catalysis, material science, and pharmaceuticals (Shoukry, Elmoghayar, & Elghandour, 1987).
Orientations Futures
The future directions for research on “1-(Cyanoacetyl)-4-phenylthiosemicarbazide” would likely depend on its potential applications. Given the known reactivity of thiosemicarbazides, it could be of interest for the synthesis of various heterocyclic compounds. Additionally, if it shows promising biological activity, it could be further studied for potential medicinal applications .
Propriétés
IUPAC Name |
1-[(2-cyanoacetyl)amino]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c11-7-6-9(15)13-14-10(16)12-8-4-2-1-3-5-8/h1-5H,6H2,(H,13,15)(H2,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEGQYYFRRDWSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(7R,8S)-5-Oxa-2-azaspiro[3.5]nonane-7,8-diol;hydrochloride](/img/structure/B2665831.png)

![1-Cyano-6-oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B2665835.png)
![3-Tert-butyl-6-{[1-(3-fluoro-4-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2665838.png)
![N-(4-methoxyphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2665839.png)
![N-[[(2R,4R)-1-[6-(Dimethylamino)pyrimidin-4-yl]-4-methoxypyrrolidin-2-yl]methyl]but-2-ynamide](/img/structure/B2665840.png)
![3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B2665841.png)
![3-[1-(2-phenylbutanoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2665842.png)

![N-[2-(4-Methylphenyl)ethyl]-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2665844.png)



![N-(2-hydroxyethyl)-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2665852.png)
